4-tert-Butylbenzotrifluoride
Overview
Description
4-tert-Butylbenzotrifluoride, also known as 1-tert-butyl-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C11H13F3. It is a derivative of benzene, where a tert-butyl group and a trifluoromethyl group are substituted at the para positions. This compound is known for its stability and unique chemical properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylbenzotrifluoride can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzotrifluoride with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CF3+(CH3)3CClAlCl3C6H4(CF3)(C(CH3)3)+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the reaction efficiency and sustainability compared to traditional batch processes . These reactors allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzotrifluoride undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Due to the electron-donating nature of the tert-butyl group, the compound is more reactive towards electrophilic substitution reactions compared to benzotrifluoride. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, resulting in the formation of 4-tert-butylbenzene.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups into the aromatic ring.
Sulfonation: Fuming sulfuric acid is employed to introduce sulfonic acid groups.
Halogenation: Halogens such as chlorine or bromine, in the presence of a Lewis acid catalyst, are used for halogenation reactions.
Major Products Formed
Nitration: 4-tert-Butyl-2-nitrobenzotrifluoride
Sulfonation: 4-tert-Butylbenzotrifluorosulfonic acid
Halogenation: 4-tert-Butyl-2-chlorobenzotrifluoride
Scientific Research Applications
4-tert-Butylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring stable aromatic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug design and development.
Industry: It is employed in the manufacture of specialty chemicals, agrochemicals, and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzotrifluoride in chemical reactions involves the activation of the aromatic ring by the tert-butyl group, which increases the electron density and makes the ring more susceptible to electrophilic attack. The trifluoromethyl group, being electron-withdrawing, balances this effect, providing a unique reactivity profile. The molecular targets and pathways involved in its reactions are primarily centered around the aromatic ring and its substituents.
Comparison with Similar Compounds
Similar Compounds
Benzotrifluoride: Lacks the tert-butyl group, making it less reactive towards electrophilic substitution.
tert-Butylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-tert-Butylbenzoic Acid: Contains a carboxyl group instead of a trifluoromethyl group, leading to different chemical properties and uses.
Uniqueness
4-tert-Butylbenzotrifluoride is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
4-tert-Butylbenzotrifluoride (4-TBTF) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with 4-TBTF, drawing from diverse sources to provide a comprehensive overview.
This compound is an aromatic compound characterized by the presence of a tert-butyl group and three fluorine atoms attached to a benzene ring. Its chemical structure can be represented as follows:
This structure contributes to its unique physical and chemical properties, influencing its biological interactions.
Cytotoxic Effects
Research indicates that 4-TBTF exhibits cytotoxic effects on various cell lines. In particular, studies have demonstrated that exposure to 4-TBTF can lead to decreased cell viability in specific human melanocyte and fibroblast cultures. For instance, at a concentration of 250 μM, the viability of immortalized melanocyte cell lines was significantly reduced (to approximately 59% and 37% for PIG1 and PIG3V cells, respectively) compared to untreated controls. In contrast, primary fibroblasts showed less sensitivity to 4-TBTF, with significant viability reduction only observed at concentrations exceeding 1 mM .
Induction of Stress Proteins
One notable mechanism of action for 4-TBTF involves the induction of heat shock proteins (HSPs), particularly HSP70. The expression of HSP70 was found to increase significantly in melanocytes treated with 4-TBTF, suggesting an activation of cellular stress response pathways. Specifically, HSP70 levels increased by up to 6.1-fold in certain cell lines following treatment . This upregulation may play a role in cellular protection against stress-induced apoptosis.
Immune Response Modulation
4-TBTF has also been implicated in modulating immune responses. The exposure of melanocytes to this compound resulted in the upregulation of various apoptosis-related receptors, including TRAIL receptors and TNF receptors. The increased expression levels suggest that 4-TBTF may sensitize melanocytes to immune-mediated killing . Additionally, it has been proposed that HSP70 can enhance antigen uptake and processing by dendritic cells (DCs), potentially leading to improved antigen-specific immunity .
Study on Melanocyte Sensitization
A pivotal study examined the effects of 4-TBTF on human melanocytes under oxidative stress conditions. The researchers found that low concentrations of 4-TBTF could act as a competitive inhibitor for tyrosinase, an enzyme critical for melanin synthesis. This inhibition could explain the observed cytotoxic effects and highlights the potential role of 4-TBTF in altering pigmentation processes in skin cells .
Antimicrobial Properties
While primarily studied for its toxicological effects, there is emerging interest in the antimicrobial properties of compounds related to 4-tert-butyl structures. For example, derivatives such as 2,4-di-tert-butylphenol have shown promise in inhibiting quorum sensing in Pseudomonas aeruginosa, a significant pathogen associated with antibiotic resistance. This suggests that similar compounds may possess bioactive properties that could be explored for therapeutic applications .
Summary Table of Biological Activities
Biological Activity | Observations |
---|---|
Cytotoxicity | Reduced cell viability in melanocytes at concentrations ≥250 μM |
HSP70 Induction | Upregulation by up to 6.1-fold in response to treatment |
Immune Response Sensitization | Increased expression of apoptosis-related receptors |
Potential Antimicrobial Action | Related compounds show inhibition of quorum sensing in pathogenic bacteria |
Properties
IUPAC Name |
1-tert-butyl-4-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQWGQDFWPRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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